molecular formula C17H26N4 B12229171 4-Cyclobutyl-6-(4-cyclopentylpiperazin-1-yl)pyrimidine

4-Cyclobutyl-6-(4-cyclopentylpiperazin-1-yl)pyrimidine

Cat. No.: B12229171
M. Wt: 286.4 g/mol
InChI Key: PFOBEGGQWBTXOA-UHFFFAOYSA-N
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Description

4-Cyclobutyl-6-(4-cyclopentylpiperazin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with cyclobutyl and cyclopentylpiperazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclobutyl-6-(4-cyclopentylpiperazin-1-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-cyclobutylpyrimidine with 4-cyclopentylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Cyclobutyl-6-(4-cyclopentylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Cyclobutyl-6-(4-cyclopentylpiperazin-1-yl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Cyclobutyl-6-(4-cyclopentylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclobutyl-6-(piperazin-1-yl)pyrimidine
  • 4-Cyclopentyl-6-(piperazin-1-yl)pyrimidine
  • 4-Cyclobutyl-6-(4-methylpiperazin-1-yl)pyrimidine

Uniqueness

4-Cyclobutyl-6-(4-cyclopentylpiperazin-1-yl)pyrimidine is unique due to the presence of both cyclobutyl and cyclopentylpiperazinyl groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

Molecular Formula

C17H26N4

Molecular Weight

286.4 g/mol

IUPAC Name

4-cyclobutyl-6-(4-cyclopentylpiperazin-1-yl)pyrimidine

InChI

InChI=1S/C17H26N4/c1-2-7-15(6-1)20-8-10-21(11-9-20)17-12-16(18-13-19-17)14-4-3-5-14/h12-15H,1-11H2

InChI Key

PFOBEGGQWBTXOA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CCN(CC2)C3=NC=NC(=C3)C4CCC4

Origin of Product

United States

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